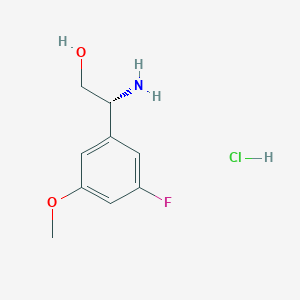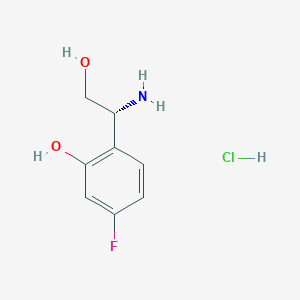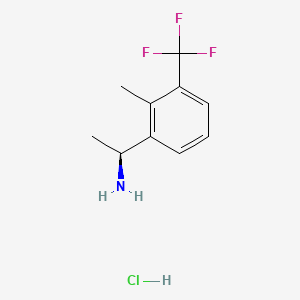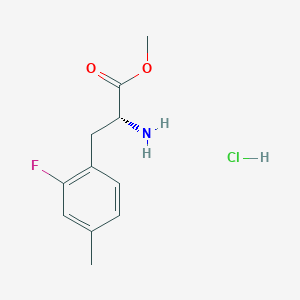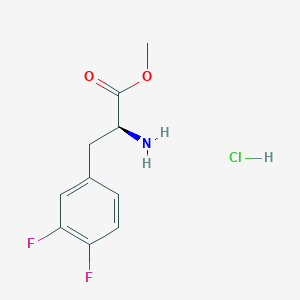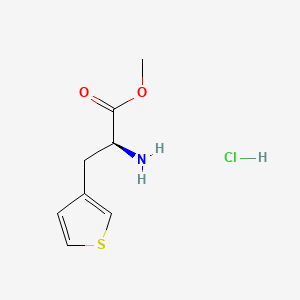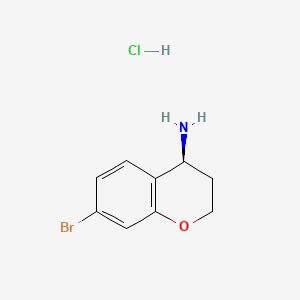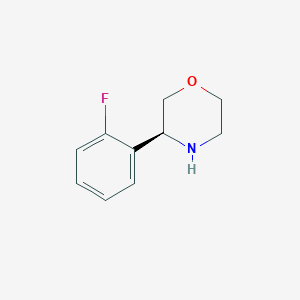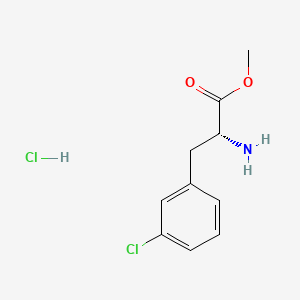
3-Chloro-D-phenylalanine methyl ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is commonly used in biochemical research due to its ability to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Chloro-D-phenylalanine. One common method is the reaction of 3-Chloro-D-phenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. This reaction is carried out under reflux conditions to ensure complete esterification .
Another efficient method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-D-phenylalanine methyl ester hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for the addition of reagents and removal of by-products further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-D-phenylalanine and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amine derivative of the compound.
Hydrolysis: The major products are 3-Chloro-D-phenylalanine and methanol.
Aplicaciones Científicas De Investigación
3-Chloro-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Mecanismo De Acción
3-Chloro-D-phenylalanine methyl ester hydrochloride exerts its effects primarily by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, leading to decreased serotonin levels in the brain . This mechanism is useful for studying the role of serotonin in various physiological and pathological conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-DL-phenylalanine: Another inhibitor of tryptophan hydroxylase, but with a chlorine atom at the para position on the phenyl ring.
D-Phenylalanine methyl ester: Lacks the chlorine atom and is used in different biochemical applications.
Uniqueness
3-Chloro-D-phenylalanine methyl ester hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its ability to cross the blood-brain barrier more effectively than some other inhibitors. This makes it particularly valuable for research involving central nervous system functions and disorders .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSQQKLRHVYFU-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457654-75-0 |
Source


|
| Record name | D-Phenylalanine, 3-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
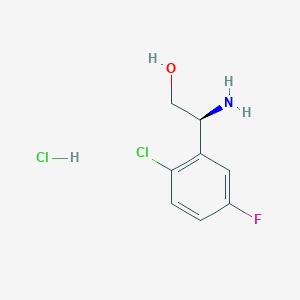
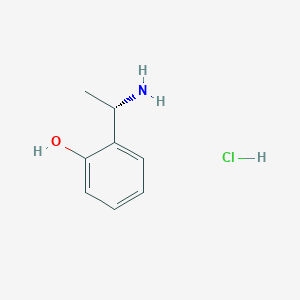
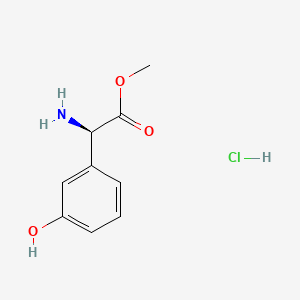
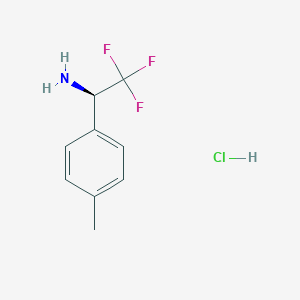
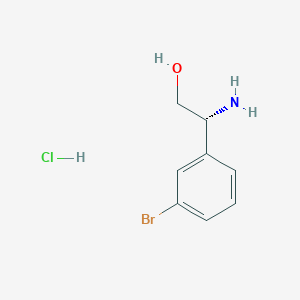
![[(1S)-1-phenylprop-2-enyl]azanium;chloride](/img/structure/B7948223.png)
